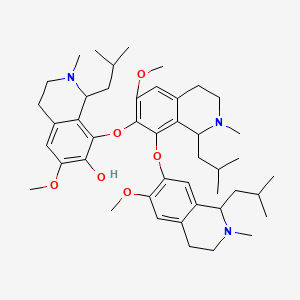
Pilocereine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pilocereine is an aromatic ether.
Applications De Recherche Scientifique
Chemical Properties and Structure
Pilocereine is characterized by its complex trimeric structure, which has been the subject of numerous studies aimed at understanding its biosynthesis and pharmacological effects. The compound is known for its potential biological activities, including anti-inflammatory and analgesic effects, making it a candidate for further research in medicinal chemistry.
Pharmacological Applications
1. Ocular Therapeutics
Recent studies have highlighted the use of this compound in ocular therapies, particularly for treating presbyopia. An optimized formulation of pilocarpine (a related compound) demonstrated improved comfort and reduced adverse effects compared to conventional formulations. This study indicated that an optimized vehicle for pilocarpine could potentially enhance its therapeutic efficacy in treating age-related vision issues .
2. Toxicological Research
This compound's effects on biological systems have been investigated to understand its toxicity profile. Research has shown that this compound exhibits selective toxicity towards certain cell lines, which could be valuable in developing targeted therapies for conditions like cancer .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
Case Study 1: Enhanced Ocular Comfort
A pilot study compared an optimized formulation of pilocarpine containing this compound against a generic formulation. Results indicated that the optimized formulation led to significantly less ocular discomfort and vision blur among participants. The study concluded that the optimized vehicle could serve as a more effective delivery method for ocular therapies .
Case Study 2: Toxicity in Cancer Cell Lines
Research assessing the cytotoxic effects of this compound on various cancer cell lines revealed that it selectively inhibited cell proliferation in certain types of cancer cells while sparing normal cells. This selectivity suggests potential applications in cancer therapy, warranting further investigation into its mechanisms of action .
Comparative Data Table
Propriétés
Numéro CAS |
2552-47-8 |
|---|---|
Formule moléculaire |
C45H65N3O6 |
Poids moléculaire |
744 g/mol |
Nom IUPAC |
6-methoxy-8-[[6-methoxy-8-[[6-methoxy-2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]-2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]-2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C45H65N3O6/c1-26(2)19-33-32-25-37(36(50-10)22-29(32)13-16-46(33)7)53-45-41-31(15-18-48(9)35(41)21-28(5)6)24-39(52-12)43(45)54-44-40-30(23-38(51-11)42(44)49)14-17-47(8)34(40)20-27(3)4/h22-28,33-35,49H,13-21H2,1-12H3 |
Clé InChI |
AFQDIEHIPKSXRL-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C2=CC(=C(C=C2CCN1C)OC)OC3=C4C(N(CCC4=CC(=C3OC5=C6C(N(CCC6=CC(=C5O)OC)C)CC(C)C)OC)C)CC(C)C |
SMILES canonique |
CC(C)CC1C2=CC(=C(C=C2CCN1C)OC)OC3=C4C(N(CCC4=CC(=C3OC5=C6C(N(CCC6=CC(=C5O)OC)C)CC(C)C)OC)C)CC(C)C |
Key on ui other cas no. |
2552-47-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















